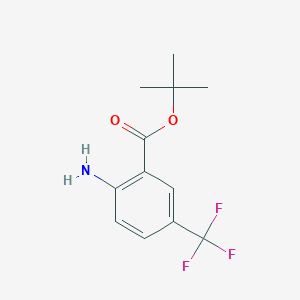![molecular formula C9H13ClN2O B13566158 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-[2-(1H-pyrrol-1-yl)ethyl]propanol.
Scientific Research Applications
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole ring structure allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- N-(2-chloroethyl)pyrrolidine
- 2-chloro-N-(2-pyridyl)acetamide
Uniqueness
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chloropropanamide moiety
Properties
Molecular Formula |
C9H13ClN2O |
|---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-N-(2-pyrrol-1-ylethyl)propanamide |
InChI |
InChI=1S/C9H13ClN2O/c1-8(10)9(13)11-4-7-12-5-2-3-6-12/h2-3,5-6,8H,4,7H2,1H3,(H,11,13) |
InChI Key |
HDMJMZYNGVAGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCN1C=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
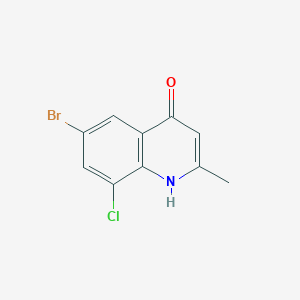
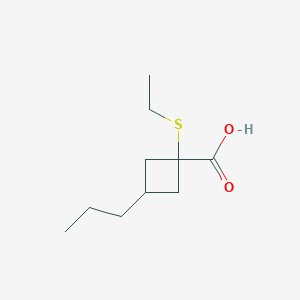

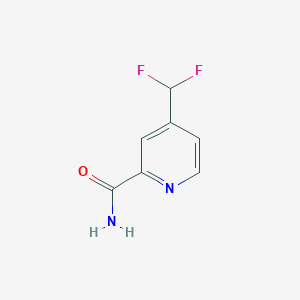
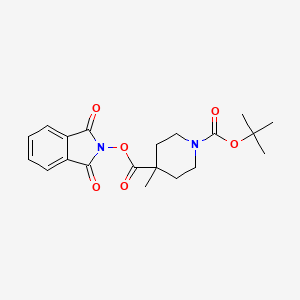

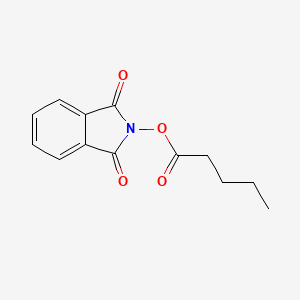

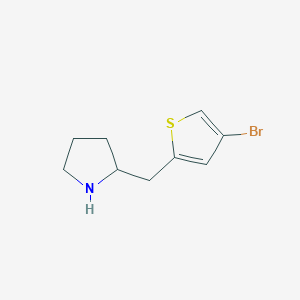
![3-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13566171.png)
